2-Nitrophenyl dimethylcarbamate
Overview
Description
2-Nitrophenyl dimethylcarbamate is a chemical compound with the molecular formula C9H10N2O4. It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 2-Nitrophenyl dimethylcarbamate consists of a nitrophenyl group attached to a dimethylcarbamate group . The molecular weight of this compound is 210.19 g/mol.Scientific Research Applications
Insecticide Research : Baillie (1979) found that carbamates derived from dialkylaminophenols, structurally similar to 2-Nitrophenyl dimethylcarbamate, are good inhibitors of acetylcholinesterase but poor insecticides due to their lipid solubility, which hinders reaching the target enzyme in vivo. This research has implications for the development of more effective insecticides (Baillie, 1979).
Biochemical Research : Kitson and Freeman (1993) reported on a structurally similar compound to 2-Nitrophenyl dimethylcarbamate, demonstrating its use in labeling p-Nitrophenyl esterases with a chromophoric reporter group. This has significance in the study of enzyme reactions and biochemical pathways (Kitson & Freeman, 1993).
Chemical Synthesis and Reactions : Research by Vakhitova et al. (2007) examined the reactivity of hydroxide and peroxide anions with 4-nitrophenyl N,N-dimethylcarbamate in various media. This study aids in understanding the behavior of such compounds in different chemical environments, which is valuable for chemical synthesis and industrial applications (Vakhitova et al., 2007).
Enzyme Inhibition Studies : Kitson (1989) investigated how cytoplasmic aldehyde dehydrogenase interacts with p-Nitrophenyl dimethylcarbamate. The study provides insights into enzyme behavior and inhibition, which can be crucial for understanding metabolic pathways and developing targeted therapies (Kitson, 1989).
Biodegradation and Environmental Impact : Bhushan et al. (2000) studied the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a breakdown product of a related compound, by Ralstonia sp. SJ98. This research is significant in understanding how certain compounds can be broken down by microorganisms, a crucial aspect of environmental bioremediation (Bhushan et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(2-nitrophenyl) N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-6-4-3-5-7(8)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKASVNJRLCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187407 | |
Record name | 2-Nitrophenyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl dimethylcarbamate | |
CAS RN |
3373-86-2 | |
Record name | 2-Nitrophenyl dimethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.